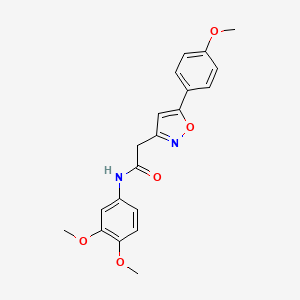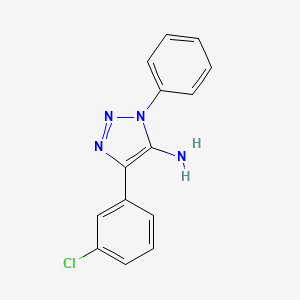
4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine, also known as CCTA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CCTA belongs to the class of triazole compounds and has been extensively studied for its pharmacological properties.
作用機序
The mechanism of action of 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine is not fully understood. However, it has been proposed that 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine exerts its pharmacological effects by inhibiting the activity of various enzymes and proteins. 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells. 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has also been shown to inhibit the production of reactive oxygen species (ROS) and increase the levels of glutathione, an antioxidant. Additionally, 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has been reported to reduce the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It also exhibits potent pharmacological effects at low concentrations. However, 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer in vivo. Additionally, 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has not been extensively studied in animal models, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for the study of 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine. One potential direction is to investigate its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, the anti-inflammatory and antibacterial properties of 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine could be further explored for the development of new anti-inflammatory and antibacterial drugs. Another potential direction is to investigate the mechanism of action of 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine in more detail, which could lead to the development of more potent and selective 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine analogs. Overall, the study of 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has the potential to lead to the development of new drugs for the treatment of various diseases.
合成法
The synthesis of 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine involves the reaction of 3-chlorophenyl isocyanate with phenyl hydrazine in the presence of sodium acetate and acetic acid. The resulting product is then cyclized with sodium azide to form 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine. The yield of the synthesis method is reported to be around 50-60%.
科学的研究の応用
4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of cytokines and prostaglandins. Additionally, 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has been shown to possess antibacterial activity against gram-positive bacteria.
特性
IUPAC Name |
5-(3-chlorophenyl)-3-phenyltriazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4/c15-11-6-4-5-10(9-11)13-14(16)19(18-17-13)12-7-2-1-3-8-12/h1-9H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMFXLVRYUSFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C3=CC(=CC=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

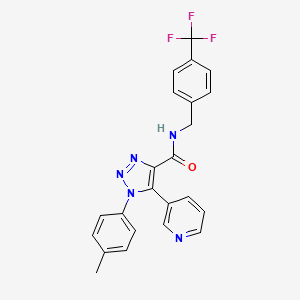
![6-chloro-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2855336.png)
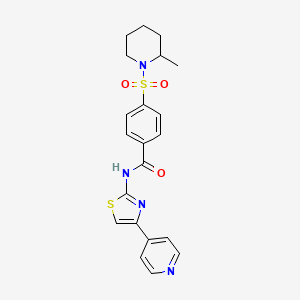
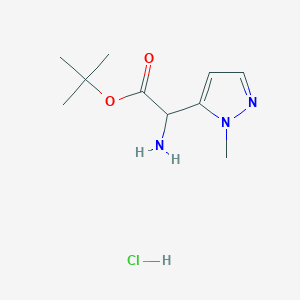
![N-(4-(difluoromethoxy)phenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2855340.png)
![1-(3-methoxypropyl)-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2855341.png)
![[2-(3-Methylphenoxy)phenyl]methanamine](/img/structure/B2855345.png)
![N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(2-fluorophenyl)piperazinyl)ethanamide](/img/structure/B2855348.png)
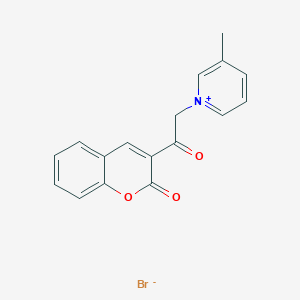
![(Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-((5-nitrothiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2855351.png)
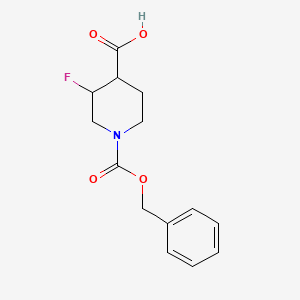
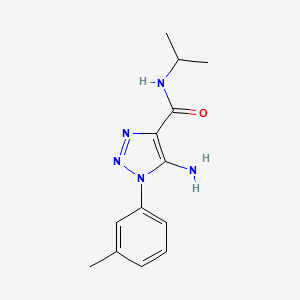
![4-[(4-Benzylpiperazino)sulfinyl]-3-methoxy-2-methylphenyl methyl ether](/img/structure/B2855356.png)
